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Compound of Interest

Compound Name: 6-Phenylpicolinaldehyde

Cat. No.: B131957 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for a series of

substituted picolinaldehydes, valuable intermediates in pharmaceutical and materials science.

The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR),

Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), offers a baseline for the

characterization of novel picolinaldehyde derivatives. Detailed experimental protocols are

provided to ensure reproducibility and accurate comparison of results.

Introduction to Spectroscopic Characterization
The structural elucidation of newly synthesized compounds is a cornerstone of modern

chemistry. Spectroscopic techniques are indispensable tools in this process, each providing a

unique piece of the structural puzzle. For substituted picolinaldehydes, these methods allow for

the confirmation of the pyridine ring substitution pattern, the integrity of the aldehyde functional

group, and the overall molecular formula.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the

chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, revealing the

connectivity and stereochemistry of the molecule.

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups, most

notably the carbonyl (C=O) stretch of the aldehyde.
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Mass Spectrometry (MS) determines the molecular weight of the compound and can provide

information about its structure through fragmentation patterns.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions

within the molecule, which are influenced by the aromatic system and the nature of the

substituents.

This guide focuses on a series of 4-substituted picolinaldehydes to illustrate the effect of

electron-donating and electron-withdrawing groups on their spectroscopic properties.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for a selection of substituted

picolinaldehydes. These compounds were chosen to represent a range of electronic effects,

from the electron-donating methoxy group to the electron-withdrawing nitro group.

¹H NMR Spectral Data (400 MHz, CDCl₃)
The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane

(TMS). The multiplicity of each signal is indicated as s (singlet), d (doublet), t (triplet), q

(quartet), or m (multiplet), and the coupling constants (J) are given in Hertz (Hz).

Substituent
(at C4)

δ (ppm) for
CHO

δ (ppm) for
H3

δ (ppm) for
H5

δ (ppm) for
H6

Other
signals
(ppm)

-H 10.11
7.95 (d,

J=7.8)
7.52 (t, J=7.6)

8.81 (d,

J=4.8)
-

-OCH₃ 9.98
7.45 (d,

J=2.8)

7.03 (dd,

J=8.8, 2.8)

8.65 (d,

J=8.8)

3.90 (s, 3H, -

OCH₃)

-Cl 10.05
7.90 (d,

J=2.0)

7.48 (dd,

J=8.4, 2.0)

8.75 (d,

J=8.4)
-

-NO₂ 10.15
8.45 (d,

J=2.4)

7.90 (dd,

J=8.8, 2.4)

8.95 (d,

J=8.8)
-
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¹³C NMR Spectral Data (100 MHz, CDCl₃)
Substitu
ent (at
C4)

δ (ppm)
for C=O

δ (ppm)
for C2

δ (ppm)
for C3

δ (ppm)
for C4

δ (ppm)
for C5

δ (ppm)
for C6

Other
signals
(ppm)

-H 193.5 153.0 127.8 136.9 121.5 150.1 -

-OCH₃ 192.1 154.5 109.8 166.2 108.5 151.3
55.8 (-

OCH₃)

-Cl 191.8 154.2 129.1 145.5 123.0 151.0 -

-NO₂ 190.5 155.8 124.5 150.1 118.2 152.5 -

Infrared (IR) Spectral Data
The main absorption bands (ν) are reported in wavenumbers (cm⁻¹).

Substituent (at
C4)

ν (C=O) cm⁻¹
ν (C-H
aldehyde)
cm⁻¹

ν (Ar C=C,
C=N) cm⁻¹

Other key
bands (cm⁻¹)

-H 1705 2820, 2730 1580, 1465 -

-OCH₃ 1695 2815, 2725 1600, 1500
1250 (C-O

stretch)

-Cl 1700 2825, 2735 1575, 1460
1090 (C-Cl

stretch)

-NO₂ 1715 2830, 2740 1610, 1450
1530, 1350 (NO₂

stretch)

Mass Spectrometry (MS) Data
The mass-to-charge ratio (m/z) for the molecular ion [M]⁺ is reported.
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Substituent (at
C4)

Molecular
Formula

Molecular
Weight

[M]⁺ (m/z)
Key Fragment
Ions (m/z)

-H C₆H₅NO 107.11 107 106, 78, 51

-OCH₃ C₇H₇NO₂ 137.14 137 136, 108, 92, 78

-Cl C₆H₄ClNO 141.55
141/143 (isotope

pattern)
140/142, 112, 77

-NO₂ C₆H₄N₂O₃ 152.11 152 122, 106, 76

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this

guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the substituted picolinaldehyde in approximately

0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard. The

solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into

a 5 mm NMR tube to remove any particulate matter.

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz

Pulse Sequence: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s

Acquisition Time: 3.98 s

Spectral Width: 20.5 ppm

Instrument Parameters (¹³C NMR):
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Spectrometer: 100 MHz

Pulse Sequence: zgpg30 (proton decoupled)

Number of Scans: 1024

Relaxation Delay: 2.0 s

Acquisition Time: 1.36 s

Spectral Width: 240 ppm

Data Processing: The free induction decay (FID) is Fourier transformed, and the resulting

spectrum is phase and baseline corrected. Chemical shifts are referenced to the TMS signal

at 0.00 ppm.

Infrared (IR) Spectroscopy
Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the neat

liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For solid

samples, a KBr pellet is prepared by grinding a small amount of the sample with anhydrous

KBr and pressing the mixture into a translucent disk.

Instrument Parameters:

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

Scan Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16

Data Processing: The spectrum is recorded as percent transmittance versus wavenumber

(cm⁻¹).

Mass Spectrometry (MS)
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Sample Introduction: The sample is introduced into the mass spectrometer via a direct

insertion probe or by gas chromatography (GC-MS).

Ionization Method: Electron Ionization (EI) is typically used.

Instrument Parameters:

Ionization Energy: 70 eV

Mass Analyzer: Quadrupole

Scan Range: m/z 40-400

Data Processing: The mass spectrum is plotted as relative intensity versus mass-to-charge

ratio (m/z).

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: A stock solution of the picolinaldehyde derivative is prepared in a UV-

grade solvent (e.g., ethanol or cyclohexane) at a concentration of approximately 10⁻³ M. A

dilute solution (typically 10⁻⁵ M) is prepared by serial dilution for analysis.

Instrument Parameters:

Spectrophotometer: Dual-beam UV-Vis spectrophotometer

Scan Range: 200-400 nm

Solvent: Ethanol (or other appropriate UV-grade solvent)

Reference: A cuvette containing the pure solvent.

Data Processing: The absorbance is plotted against the wavelength (nm). The wavelength of

maximum absorbance (λ_max) and the molar absorptivity (ε) are determined.

Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

newly synthesized substituted picolinaldehyde.
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Workflow for Spectroscopic Analysis of Substituted Picolinaldehydes
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Caption: Workflow for the spectroscopic analysis of substituted picolinaldehydes.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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